Aminopropylcadaverine

Enzymology Polyamine biosynthesis Substrate specificity

Aminopropylcadaverine (CAS 56-19-9), also designated N-(3-aminopropyl)cadaverine, is a polyazaalkane triamine with the molecular formula C8H21N3. It belongs to the polyamine class and is biosynthesized from cadaverine via aminopropyltransferase activity.

Molecular Formula C8H21N3
Molecular Weight 159.27 g/mol
CAS No. 56-19-9
Cat. No. B1199963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropylcadaverine
CAS56-19-9
Synonyms3-APCAD
aminopropylcadaverine
N-(3-aminopropyl)cadaverine
Molecular FormulaC8H21N3
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESC(CCN)CCNCCCN
InChIInChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2
InChIKeyQZBYOYPROVGOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminopropylcadaverine (CAS 56-19-9) | N-(3-Aminopropyl)cadaverine Procurement & Technical Specifications


Aminopropylcadaverine (CAS 56-19-9), also designated N-(3-aminopropyl)cadaverine, is a polyazaalkane triamine with the molecular formula C8H21N3 [1]. It belongs to the polyamine class and is biosynthesized from cadaverine via aminopropyltransferase activity [2]. As an alternative polyamine, it can partially substitute for spermidine in cellular systems [3].

Why Aminopropylcadaverine (CAS 56-19-9) Cannot Be Interchanged with Spermidine or Homospermidine Without Quantitative Loss of Function


Aminopropylcadaverine differs critically from its structural analogs in terms of enzyme substrate specificity, cellular uptake, and growth-stimulatory capacity [1]. While spermidine synthase can utilize cadaverine as a substrate, the catalytic efficiency is markedly reduced [2]. Furthermore, aminopropylcadaverine exhibits a distinct rank order of growth stimulation in polyamine-requiring Escherichia coli mutants compared to norspermidine, spermidine, and homospermidine [3]. These quantitative functional differences preclude generic substitution and mandate product-specific procurement for applications where precise polyamine activity is required.

Aminopropylcadaverine (CAS 56-19-9): Quantitative Comparative Evidence for Scientific Selection


Substrate Activity of Aminopropylcadaverine for Mammalian Spermine Synthase

Aminopropylcadaverine (N-(3-aminopropyl)cadaverine) acts as a weak substrate for mammalian spermine synthase, with a relative activity of 4% compared to the natural substrate spermidine at a concentration of 1 mM [1]. This activity is higher than that of sym-norspermidine (3%) and 1,8-diamino-octane (2%), but significantly lower than sym-homospermidine (17%) [1].

Enzymology Polyamine biosynthesis Substrate specificity

Comparative Growth Stimulation of E. coli Polyamine Auxotroph MA261 by Aminopropylcadaverine at Physiological Temperatures

In the E. coli polyamine-requiring mutant MA261, aminopropylcadaverine (APCAD) consistently demonstrated the lowest growth-stimulatory activity among four tested spermidine analogs across all temperatures [1]. At 32°C, the growth stimulation rank order was NSPD ≥ SPD ≥ HSPD > APCAD [1]. At 37°C, the rank order was SPD ≥ HSPD ≥ NSPD > APCAD [1]. At 42°C, the rank order was HSPD » SPD > NSPD > APCAD, indicating that aminopropylcadaverine is a poor substitute for spermidine in supporting E. coli growth, particularly under heat stress [1].

Microbiology Polyamine transport Bacterial growth

Growth Stimulation of Spermidine Auxotrophs: Aminopropylcadaverine vs. sym-Homospermidine

In a direct comparison using E. coli spermidine auxotrophs, sym-homospermidine (HSpe) was less effective than spermidine in stimulating growth [1]. However, in at least one E. coli auxotroph strain, aminopropylcadaverine (AP5) was found to be more effective than its structural isomer sym-homospermidine in stimulating growth [1]. This finding demonstrates that the position of the aminopropyl group relative to the cadaverine backbone significantly impacts biological activity, with aminopropylcadaverine outperforming its isomer in certain genetic backgrounds.

Microbial genetics Polyamine auxotrophy Structural isomer comparison

Intracellular Polyamine Replacement in Ehrlich Ascites Carcinoma Cells

Chronic culture of Ehrlich ascites carcinoma cells with difluoromethyl ornithine (DFMO) and cadaverine leads to a complete disappearance of putrescine and spermidine, and a drastic reduction in spermine [1]. Under these conditions, the natural polyamines are replaced by a profile dominated by N-(3-aminopropyl)cadaverine, which constitutes approximately 50% of total cellular polyamines [1]. Cadaverine accounts for about 40%, and N,N′-bis(3-aminopropyl)cadaverine makes up roughly 5% [1]. This replacement correlates with slower cell growth and depressed protein synthesis [1].

Cancer cell biology Polyamine metabolism DFMO treatment

Aminopropylcadaverine (CAS 56-19-9): Validated Research and Industrial Use Cases Based on Comparative Evidence


Polyamine Auxotrophy Complementation Studies in E. coli

Use aminopropylcadaverine as a negative or low-activity control when testing spermidine analogs for growth rescue in E. coli polyamine-requiring mutants. As shown in Section 3, APCAD consistently ranks lowest in growth stimulation among triamines at physiological temperatures [1], providing a benchmark for minimal polyamine activity.

In Vitro Spermine Synthase Substrate Profiling

Employ aminopropylcadaverine as a reference compound in enzyme assays to assess the substrate promiscuity of spermine synthase or related aminopropyltransferases. Its relative activity of 4% compared to spermidine at 1 mM [1] offers a defined point of comparison for evaluating novel substrates or enzyme variants.

Polyamine Depletion and Replacement Studies in Mammalian Cancer Cells

Utilize aminopropylcadaverine to validate polyamine replacement profiles in DFMO-treated cancer cell lines. The quantitative data from Ehrlich ascites carcinoma cells (where aminopropylcadaverine constitutes ~50% of total polyamines) [1] provides a reference standard for intracellular polyamine composition under conditions of ODC inhibition.

Structural Isomer Activity Comparison in Microbial Systems

Leverage aminopropylcadaverine in comparative studies with its structural isomer sym-homospermidine to probe the structural determinants of polyamine function in bacteria. As demonstrated in E. coli auxotrophs, AP5 can outperform HSpe in certain genetic backgrounds [1], making it a valuable tool for investigating structure-activity relationships.

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